

A Comparative Guide to the Efficacy of PHLPP Inhibitors: NSC117079 vs. NSC45586

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: NSC117079

Cat. No.: B2657332

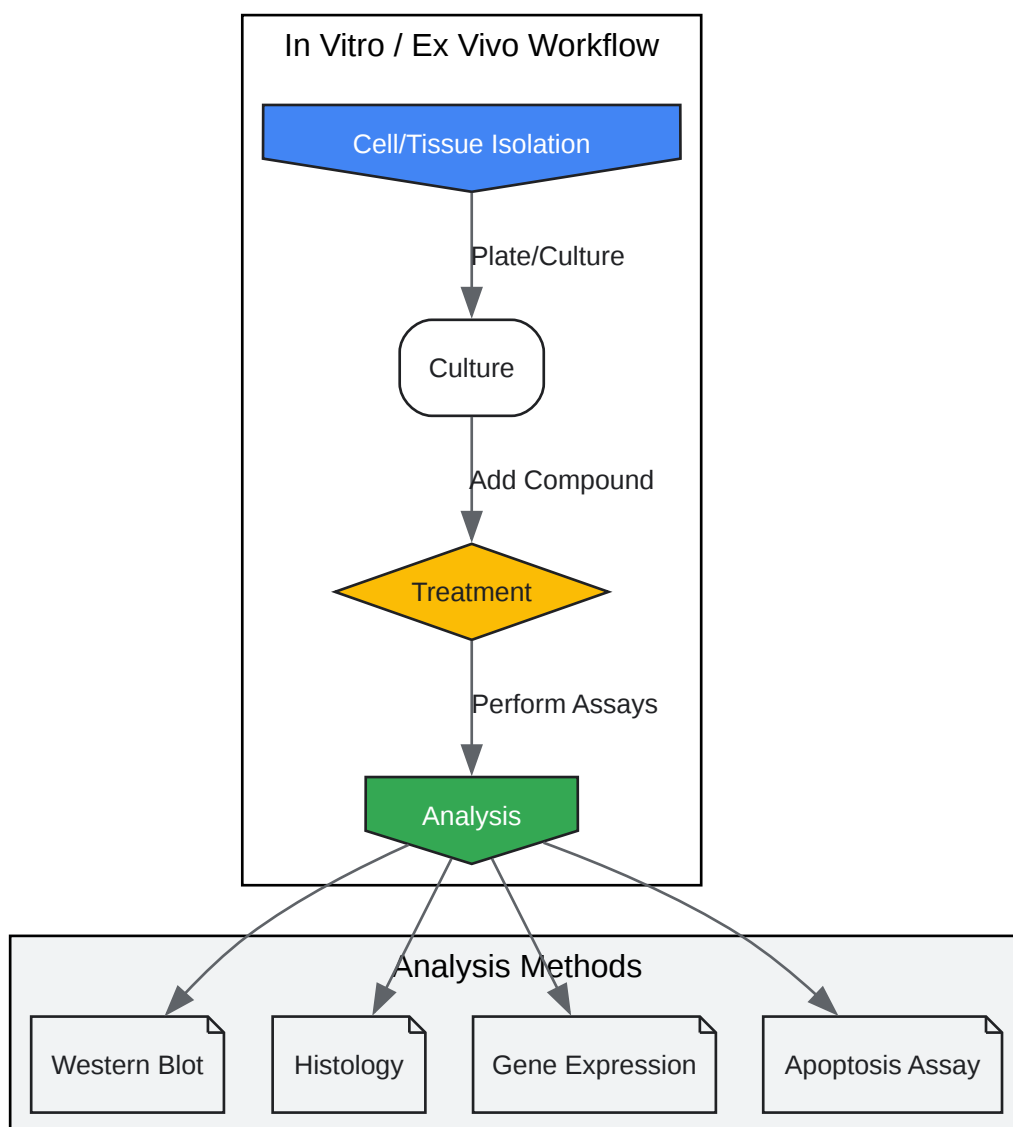
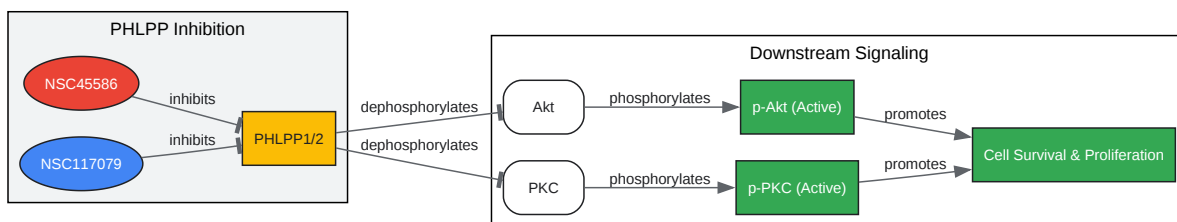
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This guide provides a detailed, objective comparison of the efficacy of two small molecule inhibitors of Pleckstrin Homology Domain and Leucine-Rich Repeat Protein Phosphatase (PHLPP), **NSC117079** and NSC45586. The information presented is based on available experimental data to assist researchers in selecting the appropriate compound for their studies.

Mechanism of Action

Both **NSC117079** and NSC45586 are inhibitors of PHLPP1 and PHLPP2.[1][2] PHLPPs are phosphatases that dephosphorylate and inactivate key signaling molecules, including Akt and Protein Kinase C (PKC). By inhibiting PHLPP, these compounds prevent the dephosphorylation of these kinases, leading to their sustained activation and downstream signaling that promotes cell survival and proliferation.[3] The mechanism involves both the rapid inhibition of phosphatase activity and the sustained suppression of PHLPP1 and PHLPP2 mRNA and protein expression.[3]



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References

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- To cite this document: BenchChem. [A Comparative Guide to the Efficacy of PHLPP Inhibitors: NSC117079 vs. NSC45586]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b2657332#nsc117079-versus-nsc-45586-efficacy]

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